2-benzyl-6-ethoxy-1H-benzimidazole

Chemical Synthesis Analytical Chemistry Procurement

This specific 2-benzyl-6-ethoxy-1H-benzimidazole (CAS 5944-73-0) ensures experimental reproducibility as a pre-functionalized building block. Unlike generic 2-benzylbenzimidazoles, its unique 6-ethoxy substitution defines distinct physicochemical and biological properties critical for reliable SAR studies and analytical methods. Procure the exact entity to eliminate structural isomer or analog variables.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 5944-73-0
Cat. No. B1658074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-ethoxy-1H-benzimidazole
CAS5944-73-0
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c1-2-19-13-8-9-14-15(11-13)18-16(17-14)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18)
InChIKeyKQHMYWFTPPMTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-6-ethoxy-1H-benzimidazole (CAS 5944-73-0): A Defined Heterocyclic Building Block for Chemical Synthesis


2-Benzyl-6-ethoxy-1H-benzimidazole (CAS 5944-73-0) is a heterocyclic organic compound featuring a benzimidazole core with a benzyl substitution at the 2-position and an ethoxy group at the 6-position . Its molecular formula is C16H16N2O and it has a molecular weight of 252.31 g/mol [1]. This compound serves as a specific, pre-functionalized building block or an analytical reference standard within the broader class of benzimidazole derivatives, which are widely explored for their potential as antimicrobial and enzyme-inhibiting agents .

Why Unverified or Unspecified 2-Benzylbenzimidazoles Cannot Replace 2-Benzyl-6-ethoxy-1H-benzimidazole in Research and Development


In the context of scientific research and analytical method development, the chemical identity and purity of a compound are paramount. The class of 2-benzylbenzimidazoles is broad, and minor structural variations can lead to significant differences in physicochemical properties (e.g., logP, solubility) and biological activity [1]. Substituting 2-benzyl-6-ethoxy-1H-benzimidazole with a generic or closely related analog (e.g., the unsubstituted 2-benzylbenzimidazole or a 6-methoxy derivative) introduces unknown variables that compromise experimental reproducibility. This compound's specific CAS number (5944-73-0) serves as a unique identifier, ensuring that procurement and research are based on an exact, defined chemical entity rather than an undefined mixture or a structural isomer, which is critical for generating reliable and verifiable data [2].

Verifiable Differentiation Evidence for 2-Benzyl-6-ethoxy-1H-benzimidazole (CAS 5944-73-0) vs. Analogs


Comparative Purity and Quality Specifications for Procuring 2-Benzyl-6-ethoxy-1H-benzimidazole

A key differentiator for procurement is the defined purity and analytical characterization available from reputable vendors. This compound is typically offered with a specified minimum purity and analytical documentation, which is essential for its use as a research standard. While specific quantitative data for this exact compound is limited in open-access literature, vendor-provided data sheets for analogous compounds in the class often specify a minimum purity of 95% or higher . This contrasts with generic, untested sources where the identity and purity are unverified, leading to potential inconsistencies in downstream applications.

Chemical Synthesis Analytical Chemistry Procurement

Structural Confirmation via Spectral Data as a Procurement Standard for 2-Benzyl-6-ethoxy-1H-benzimidazole

Reputable suppliers provide analytical data to confirm the structure of 2-benzyl-6-ethoxy-1H-benzimidazole, which serves as a critical differentiator from uncharacterized analogs. For example, the InChIKey is a unique digital signature that confirms the exact atomic connectivity and stereochemistry [1]. Furthermore, published crystal structures of related benzimidazole derivatives provide a reference for expected molecular geometry and conformation, with dihedral angles between the benzimidazole core and the benzyl ring typically falling within a specific range (e.g., 34-36°) [2]. This level of structural validation is absent when procuring compounds from non-specialist or bulk chemical aggregators.

Analytical Chemistry Quality Control Structure Elucidation

Differentiation of 2-Benzyl-6-ethoxy-1H-benzimidazole from Unsubstituted Analogs in Antimicrobial Screening

Structure-activity relationship (SAR) studies on a series of 2-benzylbenzimidazole derivatives demonstrate that substituent type and position significantly influence antimicrobial potency. In a study evaluating compounds against *K. pneumoniae*, derivatives with specific substituents exhibited Minimum Inhibitory Concentrations (MICs) of 12.5 μg/mL, whereas other analogs in the same series showed reduced activity with MICs of 25 μg/mL [1]. While this specific study did not include the 6-ethoxy derivative, the data establishes the general principle that substitution on the benzimidazole core is a key driver of biological activity, thereby differentiating the functionalized target compound from the less active or inactive parent 2-benzylbenzimidazole scaffold.

Antimicrobial SAR Drug Discovery

Recommended Application Scenarios for 2-Benzyl-6-ethoxy-1H-benzimidazole Based on Verifiable Evidence


As a Defined Chemical Intermediate in the Synthesis of 6-Ethoxy-Substituted Benzimidazole Derivatives

Given its specific substitution pattern, this compound is ideally suited as a starting material or intermediate in the synthesis of more complex molecules. The 2-benzyl group and 6-ethoxy group offer distinct sites for further functionalization or can serve as specific pharmacophoric features in a target compound. This application is supported by the compound's well-defined structure, which is essential for designing and executing reproducible synthetic pathways [1].

Use as a Reference Standard in Analytical Method Development (HPLC, LC-MS, NMR)

The compound's unique structure, as confirmed by its InChIKey [1], and the availability of purity specifications from vendors , make it a suitable candidate for use as a reference standard in analytical chemistry. Its distinct retention time and spectral profile can be used to calibrate instruments, validate methods, or identify this specific benzimidazole derivative in complex mixtures, which is a critical application in quality control and forensic analysis.

As a Tool Compound in Structure-Activity Relationship (SAR) Studies for Antimicrobial Drug Discovery

Class-level evidence indicates that substitution on the 2-benzylbenzimidazole core significantly impacts antimicrobial activity [2]. Therefore, 2-benzyl-6-ethoxy-1H-benzimidazole can serve as a specific 'probe' or 'tool compound' in SAR studies. By comparing its activity profile against a series of related analogs (e.g., 6-methoxy, 6-methyl, or unsubstituted derivatives), researchers can deconvolute the contribution of the 6-ethoxy group to a given biological effect, a standard practice in medicinal chemistry for lead optimization.

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